Biochemical Selectivity: >1,700-Fold Discrimination Between PLD1 and PLD2
In side-by-side enzymatic assays using recombinant human PLD1 and PLD2, VU0359595 inhibited PLD1 with an IC50 of 3.7 nM while requiring 6.4 µM to inhibit PLD2, yielding a selectivity ratio exceeding 1,700 [1]. In the same assay platform, the parent compound halopemide inhibited both isoforms with near-equal potency (PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM; selectivity ratio ≈ 1), and VU0155069 achieved only ~20-fold selectivity (PLD1 IC50 46 nM, PLD2 IC50 933 nM) [1][2].
| Evidence Dimension | PLD1/PLD2 selectivity ratio |
|---|---|
| Target Compound Data | PLD1 IC50 = 3.7 nM, PLD2 IC50 = 6,400 nM, ratio > 1,700 |
| Comparator Or Baseline | Halopemide: PLD1 IC50 ≈ 21 nM, PLD2 IC50 ≈ 20 nM, ratio ≈ 1; VU0155069: PLD1 IC50 = 46 nM, PLD2 IC50 = 933 nM, ratio ≈ 20 |
| Quantified Difference | VU0359595 is ~5.7-fold more potent on PLD1 than halopemide and >85-fold more selective than VU0155069; >1,700-fold more selective than halopemide overall |
| Conditions | Recombinant human PLD1 and PLD2, phospholipid vesicle substrate, 37°C, 30 min incubation |
Why This Matters
This selectivity window ensures that PLD1-dependent phenotypes can be studied without confounding PLD2 inhibition, a critical requirement for target validation and phenotypic screening programs.
- [1] Lewis JA, Scott SA, Lavieri R, Buck JR, Selvy PE, Stoops SL, Armstrong MD, Brown HA, Lindsley CW. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part I: Impact of alternative halogenated privileged structures for PLD1 specificity. Bioorg Med Chem Lett. 2009;19(7):1916-1920. doi:10.1016/j.bmcl.2009.02.057 View Source
- [2] Scott SA, Selvy PE, Buck JR, Cho HP, Criswell TL, Thomas AL, Armstrong MD, Arteaga CL, Lindsley CW, Brown HA. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. Nat Chem Biol. 2009;5(2):108-117. doi:10.1038/nchembio.140 View Source
